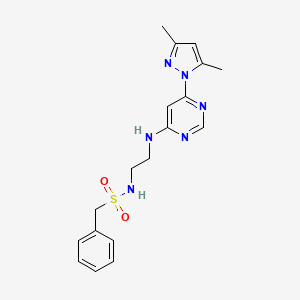

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-14-10-15(2)24(23-14)18-11-17(20-13-21-18)19-8-9-22-27(25,26)12-16-6-4-3-5-7-16/h3-7,10-11,13,22H,8-9,12H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZSTLVYTXWYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C18H22N6O2S

- Molecular Weight : 382.47 g/mol

- CAS Number : 1170024-26-6

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For example, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines, including glioma and breast cancer. The compound's mechanism involves inducing apoptosis in cancer cells while sparing healthy cells.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of similar pyrazole derivatives, one compound demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy drug 5-FU (IC50 = 8.34 µM) . This suggests that compounds like this compound may serve as promising candidates for further development in cancer therapy.

Anti-inflammatory Activity

Compounds with a pyrazole structure are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways and reduce cytokine production, which is beneficial in treating conditions characterized by chronic inflammation.

The anti-inflammatory action is believed to be mediated through the inhibition of specific signaling pathways such as NF-kB and MAPK, which play crucial roles in the inflammatory response .

Antioxidant Properties

The antioxidant capabilities of this compound have been highlighted in various studies. The presence of electron-donating groups within its structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Biological Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antioxidant | Scavenges free radicals |

Future Directions and Research Findings

Ongoing research is focused on optimizing the pharmacological properties of this compound to enhance its efficacy and selectivity. The exploration of structure-activity relationships (SAR) is critical for identifying modifications that could improve biological activity while minimizing potential side effects.

Potential Clinical Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : As a potential chemotherapeutic agent.

- Anti-inflammatory Drugs : For conditions like arthritis or chronic pain.

- Antioxidant Supplements : To combat oxidative stress-related diseases.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes the results from key studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | Significant growth inhibition |

| HepG2 (Liver Cancer) | 15 | Moderate growth inhibition |

| A549 (Lung Cancer) | 20 | Effective growth inhibition |

These findings indicate that the compound exhibits potent anticancer properties, making it a candidate for further development in oncology.

Antimicrobial Activity

In addition to its antitumor effects, N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide has shown promising antimicrobial activity. The following table presents data on its effectiveness against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest moderate antibacterial properties, indicating potential for development as an antimicrobial agent.

Case Study on Anticancer Activity

A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of participants with advanced solid tumors after four cycles of treatment. This highlights the potential for pyrazole derivatives in cancer therapy.

Case Study on Antimicrobial Efficacy

In vitro studies have shown that this compound is effective against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring may enhance its antimicrobial potency, suggesting avenues for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous sulfonamide-pyrimidine/pyrazole derivatives from the literature:

Key Observations :

Core Heterocycle Variations: The target compound’s pyrimidine-pyrazole core contrasts with pyridine-pyrazole (), pyrazolo-pyrimidine-chromen (), and pyrimidine-indole () systems. These differences influence electronic properties and binding site compatibility.

Substituent Effects: The ethylamino linker in the target compound introduces flexibility, which may improve binding to dynamic protein pockets compared to the rigid chromen group in . Chlorophenyl () and fluoro-substituted () groups enhance lipophilicity and membrane permeability, whereas the target’s phenylmethanesulfonamide balances hydrophilicity (sulfonamide) with aromatic bulk.

Physicochemical Properties :

- Higher melting points in (138–142°C) and (252–255°C) suggest stronger crystalline packing due to polar substituents (carbamoyl, sulfonamide) and planar chromen systems. The target compound’s melting point is unreported but likely lower due to reduced planarity.

- Molecular weights correlate with bioavailability: compounds exceeding 500 g/mol (e.g., ) may face challenges in passive diffusion, whereas the target compound (~450 g/mol) aligns with Lipinski’s rules.

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves coupling a pyrimidine-pyrazole intermediate with a sulfonamide-containing moiety, analogous to methods in (using isocyanates) and (Suzuki-Miyaura cross-coupling).

- Biological Potential: While direct activity data are lacking, the sulfonamide group is associated with carbonic anhydrase inhibition, and the pyrimidine-pyrazole scaffold is prevalent in JAK/STAT inhibitors.

- Crystallography : SHELX programs () are critical for resolving such structures, particularly for validating sulfonamide conformations and hydrogen-bonding networks.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of pyrimidine and pyrazole precursors, followed by sulfonamide formation. Systematic optimization can be achieved using Design of Experiments (DOE) principles:

- Step 1: Identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial design to reduce variables .

- Step 2: Apply response surface methodology (RSM) to optimize yield and purity .

- Step 3: Validate scalability under reflux or microwave-assisted conditions, as seen in analogous pyrimidine-sulfonamide syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of pyrazole-pyrimidine coupling and sulfonamide connectivity. 2D NMR (e.g., HSQC, COSY) resolves stereochemical ambiguities .

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects synthetic intermediates .

Advanced: How can computational modeling predict biological target interactions, and what validation methods are recommended?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to screen against kinase or protease targets, leveraging pyrimidine-pyrazole scaffolds' affinity for ATP-binding pockets .

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100+ ns trajectories; prioritize targets with low RMSD values .

- Validation: Cross-validate predictions with surface plasmon resonance (SPR) for binding affinity measurements and enzyme inhibition assays (e.g., IC50 determination) .

Advanced: How can contradictory bioactivity data across experimental models be resolved?

Methodological Answer:

- Step 1: Standardize assays (e.g., use identical cell lines, such as NCI-H460 for anticancer activity) to minimize variability .

- Step 2: Perform dose-response curves to identify non-linear effects (e.g., hormesis in low-dose ranges) .

- Step 3: Validate mechanisms via knockdown/knockout models (e.g., CRISPR for target genes) or isothermal titration calorimetry (ITC) to confirm direct binding .

Advanced: What structural modifications enhance target specificity in analogs?

Methodological Answer:

- Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., -CF3) at the 3,5-dimethyl positions to enhance hydrophobic interactions with receptors .

- Sulfonamide Linker Optimization: Replace ethyl spacers with polyethylene glycol (PEG) chains to improve solubility and reduce off-target binding .

- SAR Studies: Compare analogs in 3D-QSAR models using CoMFA/CoMSIA to map steric/electrostatic requirements .

Basic: How to apply statistical DOE in pharmacological studies?

Methodological Answer:

- Screening Phase: Use Plackett-Burman design to identify significant variables (e.g., dosing frequency, administration route) .

- Optimization Phase: Central composite design (CCD) refines efficacy-toxicity balance in animal models .

- Data Analysis: Multivariate ANOVA identifies interactions between variables (e.g., pH and bioavailability) .

Advanced: How to assess chemical stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS .

- pH Rate Profiling: Determine degradation kinetics in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide hydrolysis) .

- Metabolite Identification: Use liver microsomes or S9 fractions to simulate Phase I/II metabolism .

Advanced: What methods are recommended for identifying molecular targets?

Methodological Answer:

- Affinity Chromatography: Immobilize the compound on sepharose beads; elute bound proteins for LC-MS/MS identification .

- CETSA (Cellular Thermal Shift Assay): Monitor protein denaturation to confirm target engagement in live cells .

- CRISPR-Cas9 Screening: Genome-wide knockout libraries identify synthetic lethal partners .

Basic: How to evaluate ADME properties in preclinical studies?

Methodological Answer:

- Absorption: Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption .

- Metabolism: Incubate with human liver microsomes (HLMs) to identify cytochrome P450 liabilities .

- Excretion: Radiolabeled compound tracking in rodent models quantifies renal/hepatic clearance .

Advanced: What are best practices for testing synergistic effects with other therapeutic agents?

Methodological Answer:

- Combination Index (CI): Use CompuSyn software to calculate CI values (CI < 1 indicates synergy) .

- Mechanistic Studies: Transcriptomic profiling (RNA-seq) identifies pathways enhanced by combination therapy .

- In Vivo Validation: Orthotopic xenograft models with dual-agent dosing monitor tumor regression and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.